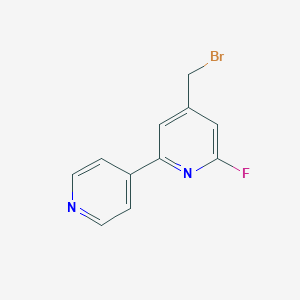
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, featuring a bromine atom at the third position and a hydroxyl group at the fifth position on the pyridine ring, with an ethanone group attached to the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone typically involves the bromination of 3-hydroxypyridine followed by the introduction of the ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The process may involve:
Bromination: 3-Hydroxypyridine is treated with bromine in an organic solvent such as acetic acid or dichloromethane, often at low temperatures to control the reaction rate.
Ethanone Introduction: The brominated product is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are crucial due to the use of hazardous chemicals like bromine.
化学反応の分析
Types of Reactions: 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Bromo-5-oxopyridin-2-yl)ethanone or 1-(3-Bromo-5-carboxypyridin-2-yl)ethanone.
Reduction: Formation of 1-(3-Hydroxy-5-pyridin-2-yl)ethanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
類似化合物との比較
1-(3-Bromo-5-hydroxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-pyridin-2-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(3-Bromo-2-pyridinyl)ethanone: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone: A positional isomer with the bromine and hydroxyl groups at different positions, leading to variations in chemical and biological properties.
特性
分子式 |
C7H6BrNO2 |
|---|---|
分子量 |
216.03 g/mol |
IUPAC名 |
1-(3-bromo-5-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(8)2-5(11)3-9-7/h2-3,11H,1H3 |
InChIキー |
RTRUYGHIXCHZLX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=N1)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)









